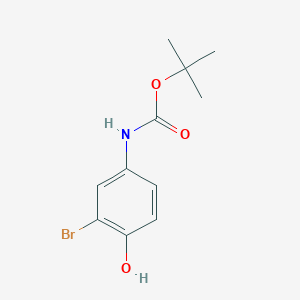

4-Boc-amino-2-bromophenol

Description

4-Boc-amino-2-bromophenol is a brominated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the para position and a hydroxyl group at the ortho position relative to the bromine atom. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the Boc group protects the amine during multi-step reactions. The bromine atom enhances electrophilic substitution reactivity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity.

Properties

Molecular Formula |

C11H14BrNO3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

tert-butyl N-(3-bromo-4-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) |

InChI Key |

UTMLLNQSWOGWSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Boc vs. Benzyloxy/Amino Protections

Key Compounds:

- 4-Benzyloxy-5-bromo-2-chloropyrimidine (, Entry 11)

- 4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol ()

Analysis:

- Protecting Group Stability: The Boc group in 4-Boc-amino-2-bromophenol is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas benzyloxy groups (e.g., in 4-benzyloxy-5-bromo-2-chloropyrimidine) require hydrogenolysis or stronger acids for removal . Boc protection is preferred in acid-sensitive syntheses due to its orthogonal deprotection.

- Solubility :

Boc-protected amines generally exhibit higher solubility in organic solvents compared to benzyloxy derivatives, which may aggregate due to aromatic stacking .

Bromine Substituent Effects: Position and Reactivity

Key Compounds:

- 5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide ()

Analysis:

- Electrophilic Reactivity: Bromine at the ortho position (as in 4-Boc-amino-2-bromophenol) induces steric hindrance, slowing nucleophilic aromatic substitution compared to para-brominated analogs (e.g., ’s compound) .

- Electronic Effects :

Ortho bromine withdraws electron density via inductive effects, activating the hydroxyl group for reactions like O-alkylation, whereas para-bromine has a weaker electronic impact .

Key Data:

- 4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol (): Requires precautions for inhalation and skin contact.

Comparison:

- Toxicity: Boc-protected amines (e.g., 4-Boc-amino-2-bromophenol) are typically less reactive than free amines or methoxy derivatives, reducing acute toxicity risks .

- Storage: Unlike methoxyphenol derivatives (), Boc-protected compounds are stable under inert atmospheres but may degrade upon prolonged exposure to moisture .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Organic) | Deprotection Method |

|---|---|---|---|

| 4-Boc-amino-2-bromophenol | ~286.15 | High (DCM, THF) | TFA or HCl in DCM |

| 4-Benzyloxy-5-bromo-2-chloropyrimidine | ~317.57 | Moderate | H₂/Pd-C or HBr/AcOH |

| 4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol | ~352.21 | Low | Not applicable |

Table 2: Reactivity in Cross-Coupling Reactions

| Compound | Suzuki Coupling Yield (%)* | Buchwald-Hartwig Amination Yield (%)* |

|---|---|---|

| 4-Boc-amino-2-bromophenol | 75–85 | 60–70 |

| 4-Benzyloxy-2-bromophenol | 65–75 | 50–60 |

| Para-bromophenol derivatives | 80–90 | 70–80 |

*Theoretical yields based on analogous reactions in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.